

(Tetrahydrofuran-3-yl)methanamine hydrochloride solubility data

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Compound of Interest

Compound Name:	(Tetrahydrofuran-3-yl)methanamine hydrochloride
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An In-Depth Technical Guide to the Solubility of **(Tetrahydrofuran-3-yl)methanamine Hydrochloride**

Authored by: A Senior Application Scientist Introduction

(Tetrahydrofuran-3-yl)methanamine hydrochloride is a valuable building block in modern medicinal chemistry.^{[1][2]} As a primary amine tethered to a rigid, polar tetrahydrofuran scaffold, it offers a unique three-dimensional vector for molecular design, influencing the physicochemical properties and biological activity of novel therapeutic agents.^[1] However, the successful application of any chemical entity in drug discovery and development hinges on a thorough understanding of its fundamental properties, paramount among which is solubility.

Aqueous solubility is a critical determinant of a drug candidate's fate, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.^[3] Poor solubility can lead to erratic absorption, low bioavailability, and unreliable data in in vitro assays, ultimately increasing development costs and the risk of late-stage failure.^{[4][5]} This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of **(Tetrahydrofuran-3-yl)methanamine hydrochloride**, designed for researchers, chemists, and formulation scientists. We will move from the theoretical underpinnings that govern its solubility to detailed, field-proven experimental protocols.

Theoretical Framework: Factors Governing Solubility

The solubility of **(Tetrahydrofuran-3-yl)methanamine hydrochloride** is not a single value but a complex function of its molecular structure and its interaction with the solvent environment. As the hydrochloride salt of a weak base, its solubility is primarily dictated by the interplay of pH, pKa, solvent polarity, and temperature.

1.1 The Critical Role of pH and pKa

(Tetrahydrofuran-3-yl)methanamine is a primary amine with a predicted pKa of approximately 9.96 for its conjugate acid.^{[6][7][8]} As a hydrochloride salt, the amine is protonated ($\text{R}-\text{CH}_2\text{NH}_3^+$), rendering it an ionic species. The solubility of such compounds is intrinsically pH-dependent.^{[9][10]}

The relationship is governed by the Henderson-Hasselbalch equation. At a pH well below the pKa, the compound exists predominantly in its protonated, ionized form. This ionic state facilitates strong ion-dipole interactions with polar solvents like water, leading to higher solubility. Conversely, as the pH of the solution approaches and surpasses the pKa, the amine deprotonates to its neutral, free base form ($\text{R}-\text{CH}_2\text{NH}_2$). This form is significantly less polar and, consequently, less soluble in aqueous media. This equilibrium is the single most important factor to consider when designing experiments or formulations.

Caption: pH-dependent equilibrium of **(Tetrahydrofuran-3-yl)methanamine hydrochloride**.

1.2 Solvent Polarity and Intermolecular Forces

The "like dissolves like" principle is fundamental.^[9] **(Tetrahydrofuran-3-yl)methanamine hydrochloride**, being an ionic salt, exhibits the highest solubility in polar protic solvents such as water and lower-aliphatic alcohols (e.g., methanol, ethanol).^[11] These solvents can effectively solvate both the cation ($\text{R}-\text{CH}_2\text{NH}_3^+$) and the chloride anion (Cl^-) through hydrogen bonding and ion-dipole interactions.

In polar aprotic solvents (e.g., DMSO, DMF), solubility is generally moderate. While these solvents have large dipole moments, they lack the ability to donate hydrogen bonds to stabilize the anion effectively. In nonpolar solvents (e.g., hexane, toluene), the compound is expected to

be practically insoluble, as these solvents cannot overcome the strong ionic lattice energy of the salt.[11]

1.3 Temperature Effects

For most solids dissolving in a liquid, the dissolution process is endothermic, meaning it absorbs heat.[3][10] Consequently, an increase in temperature will typically lead to an increase in the solubility of **(Tetrahydrofuran-3-yl)methanamine hydrochloride**. This is a critical parameter to control during solubility measurements to ensure data consistency and comparability.

Experimental Determination of Solubility

In drug development, two distinct types of solubility are measured: thermodynamic and kinetic. Both provide crucial, albeit different, insights into a compound's behavior.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and undissolved solid phases are in equilibrium.[12][13] The shake-flask method is the most common and reliable technique for this determination.[5][11]

Detailed Protocol: Shake-Flask Method

This protocol is a self-validating system because the extended equilibration time and quantification of the supernatant ensure that a true equilibrium state has been reached and accurately measured.

Objective: To determine the equilibrium solubility of **(Tetrahydrofuran-3-yl)methanamine hydrochloride** in a given solvent system.

Materials:

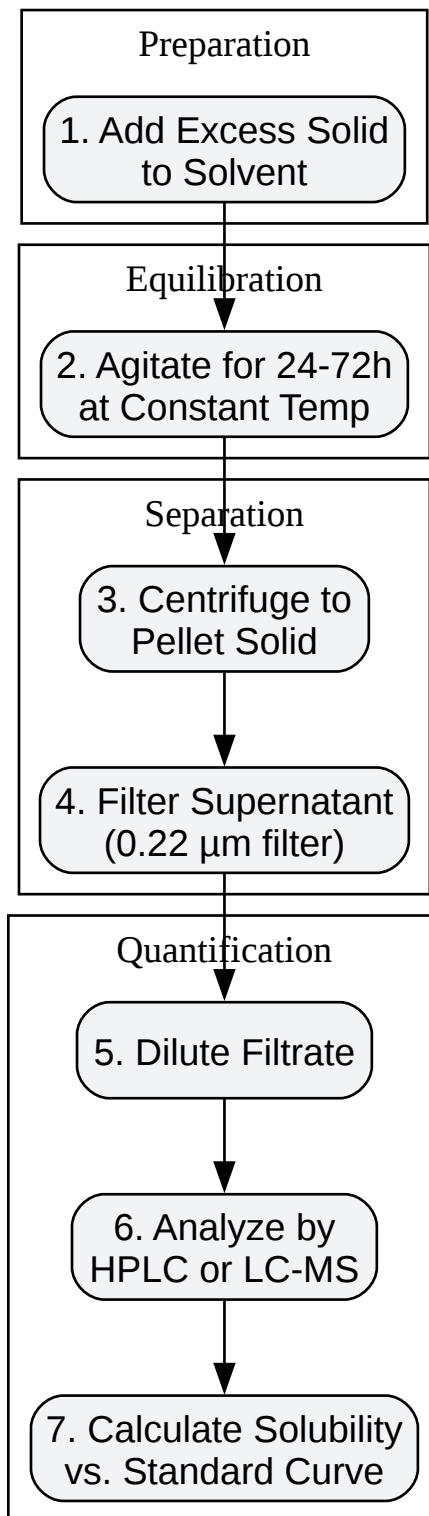
- **(Tetrahydrofuran-3-yl)methanamine hydrochloride** (solid, purity >99%)
- Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, methanol) of analytical grade

- Thermostatic shaker bath or vial roller system[12][11]
- Analytical balance
- Centrifuge
- HPLC-UV or LC-MS system
- Volumetric flasks, pipettes, and vials
- Syringe filters (e.g., 0.22 μ m PVDF)

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid (**Tetrahydrofuran-3-yl)methanamine hydrochloride** to a known volume (e.g., 1 mL) of the test solvent in a glass vial. The excess solid is crucial to ensure that saturation is achieved.
- Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[11][13]
- Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.[14]
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid pellet.
- Filtration: Immediately filter the collected supernatant through a 0.22 μ m syringe filter to remove any remaining microparticulates.
- Quantification: Prepare a series of dilutions of the filtrate with a suitable mobile phase. Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known concentration of the compound.[14][15]
- Data Analysis: Calculate the concentration in the original supernatant from the measured concentration and the dilution factor. The experiment should be performed in triplicate to

ensure reproducibility, with the final solubility reported as the mean \pm standard deviation (e.g., in $\mu\text{g/mL}$ or μM).^{[11][14]}



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Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution after being introduced from a concentrated organic stock (typically DMSO).[\[5\]](#)[\[16\]](#) It is not an equilibrium measurement but is invaluable in early drug discovery for its speed and low compound requirement, helping to flag potential solubility liabilities early.[\[17\]](#)

Detailed Protocol: DMSO Stock Method

This protocol is self-validating through the inclusion of low, medium, and high solubility control compounds in each assay plate, which ensures the assay is performing as expected.[\[17\]](#)

Objective: To rapidly assess the solubility of **(Tetrahydrofuran-3-yl)methanamine hydrochloride** under non-equilibrium conditions.

Materials:

- **(Tetrahydrofuran-3-yl)methanamine hydrochloride**
- DMSO (anhydrous)
- Aqueous buffer (e.g., PBS, pH 7.4)
- 96-well microtiter plates (UV-transparent plates for direct UV method)
- Plate shaker
- Nephelometer or UV-Vis plate reader
- Multi-channel pipettes

Step-by-Step Methodology:

- Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 or 20 mM).[\[16\]](#)

- Plate Setup: Dispense a small volume (e.g., 2-5 μ L) of the DMSO stock solution into the wells of a microtiter plate.[18]
- Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final test concentration (e.g., 100 μ M). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.[15][17]
- Incubation: Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C) for a specified time, typically ranging from 1.5 to 24 hours.[16][17]
- Detection & Quantification:
 - Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering relative to controls indicates the formation of a precipitate.[5] [18]
 - Direct UV / Filtration: Alternatively, filter the contents of the wells using a solubility filter plate. The concentration of the compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS and compared to a standard curve.[17][18]
- Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is observed.

Data Summary and Interpretation

While specific experimental data for **(Tetrahydrofuran-3-yl)methanamine hydrochloride** is not publicly available, we can construct a hypothetical dataset based on the chemical principles discussed. This serves as an illustrative guide for what researchers should expect.

Table 1: Hypothetical Solubility Data for **(Tetrahydrofuran-3-yl)methanamine Hydrochloride** at 25°C

Solvent System	pH	Solubility Type	Expected Solubility ($\mu\text{g/mL}$)	Interpretation
Deionized Water	~5-6	Thermodynamic	> 2000	Very Soluble: The acidic nature of the HCl salt in neutral water ensures the amine remains fully protonated and highly polar.
PBS	7.4	Thermodynamic	> 1000	Highly Soluble: At physiological pH, still well below the pKa, the compound remains predominantly in its soluble ionic form.
0.1 M HCl	1.0	Thermodynamic	> 5000	Freely Soluble: The common ion effect is negligible compared to the overwhelming drive for the amine to be protonated.
0.1 M NaOH	13.0	Thermodynamic	< 10	Practically Insoluble: At a pH far above the pKa, the compound converts to its

				less polar, unionized free base, causing precipitation.
Methanol	N/A	Thermodynamic	> 1000	Highly Soluble: Polar protic solvent effectively solvates the ionic compound.
DMSO	N/A	Thermodynamic	200 - 500	Soluble: Good solubility in a polar aprotic solvent, suitable for stock solutions.
Hexane	N/A	Thermodynamic	< 1	Insoluble: Nonpolar solvent cannot overcome the ionic lattice energy of the salt.
PBS (from DMSO stock)	7.4	Kinetic (2h)	~250	Moderate Kinetic Solubility: Supersaturation may occur initially, but precipitation is likely as the system moves toward equilibrium.

This data is illustrative and should not be considered as experimentally verified.

Conclusion and Key Recommendations

A comprehensive understanding of the solubility of **(Tetrahydrofuran-3-yl)methanamine hydrochloride** is essential for its effective use in research and drug development. As a Senior Application Scientist, my key recommendations are:

- Always Prioritize pH Control: The solubility of this amine hydrochloride is critically dependent on pH. Always perform and report solubility measurements in well-defined, buffered systems.
- Distinguish Between Solubility Types: Use high-throughput kinetic assays for early-stage screening and reserve the more resource-intensive thermodynamic (shake-flask) method for lead optimization and pre-formulation studies where true equilibrium data is required.
- Validate with Controls: Every solubility assay must include appropriate controls to ensure the reliability and integrity of the data generated.
- Consider the Solid Form: The crystallinity and polymorphic form of the solid material can influence solubility.^[10] Ensure consistency in the solid form used for thermodynamic measurements.

By applying the principles and protocols outlined in this guide, researchers can generate accurate, reliable, and contextually relevant solubility data, enabling more informed decisions in the complex process of drug discovery and development.

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